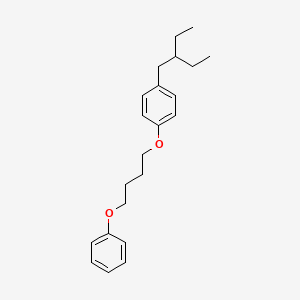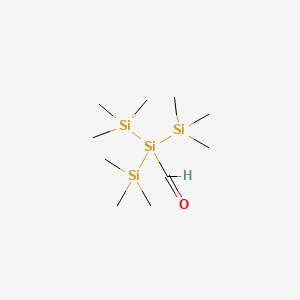![molecular formula C11H20SSi2 B14297828 Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane CAS No. 121001-90-9](/img/structure/B14297828.png)
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane is an organosilicon compound that features a thiophene ring substituted with dimethyl and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane typically involves the reaction of thiophene derivatives with organosilicon reagents. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thiophene ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the silicon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, organolithium reagents, and Grignard reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or silicon atoms.
Applications De Recherche Scientifique
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane exerts its effects depends on the specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the specific conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(thiophen-2-yl)silane: This compound is similar in structure but lacks the ethenyl group.
Dimethyl(thiophen-2-yl)silane: Similar but without the trimethylsilyl group.
2-(Trimethylsilyl)thiophene: Lacks the dimethyl and ethenyl groups.
Uniqueness
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane is unique due to the presence of both dimethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.
Propriétés
Numéro CAS |
121001-90-9 |
|---|---|
Formule moléculaire |
C11H20SSi2 |
Poids moléculaire |
240.51 g/mol |
Nom IUPAC |
dimethyl-thiophen-2-yl-(2-trimethylsilylethenyl)silane |
InChI |
InChI=1S/C11H20SSi2/c1-13(2,3)9-10-14(4,5)11-7-6-8-12-11/h6-10H,1-5H3 |
Clé InChI |
GMVPQXFZWJLIDD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=C[Si](C)(C)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)




![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)




![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
